5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMGZLNUJDKJY-OODJPBEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117675-20-4 | |
| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (commonly referred to as 5-HETE) is a biologically active compound derived from arachidonic acid. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
5-HETE is a hydroxyeicosatetraenoic acid (HETE), characterized by the following structural features:
- Hydroxyl Group : Positioned at the 5th carbon.
- Keto Group : Located at the 6th position.
- Thiopropionyl Chain : A unique feature that may influence its biological interactions.
1. Anti-inflammatory Effects
5-HETE has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. For instance, studies have demonstrated that 5-HETE reduces the expression of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential role in modulating inflammatory responses .
2. Vasodilatory Effects
In vascular biology, 5-HETE has been implicated in vasodilation. It acts on vascular smooth muscle cells to induce relaxation through the activation of specific signaling pathways, including the MAPK pathway. This vasodilatory effect may contribute to its anti-inflammatory action by improving blood flow to inflamed tissues .
3. Cell Migration and Degranulation
5-HETE selectively stimulates the migration and degranulation of eosinophils, which are critical in allergic responses and asthma. This activity is mediated through specific G protein-coupled receptors (GPCRs), highlighting its role in immune responses .
The biological activities of 5-HETE are primarily mediated through its interaction with specific receptors and signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : 5-HETE binds to various GPCRs that regulate cellular responses such as migration and inflammation.
- MAPK Pathway Activation : The compound activates the MAPK signaling pathway, leading to enhanced cellular responses associated with inflammation and immune modulation .
Case Study 1: Inhibition of Vascular Inflammation
A study involving human umbilical arteries demonstrated that treatment with 5-HETE resulted in decreased levels of inflammatory markers following exposure to oxidative stress. This suggests potential therapeutic applications for cardiovascular diseases characterized by inflammation .
Case Study 2: Eosinophil Activation in Asthma
In an experimental model of asthma, administration of 5-HETE led to increased eosinophil migration to lung tissues, correlating with enhanced airway hyperresponsiveness. This highlights its dual role in promoting both immune activation and inflammation .
Research Findings Summary Table
Comparison with Similar Compounds
5-HETE (5S-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid)
- Structure : Shares the 5-hydroxy group and conjugated double bonds but lacks the 6-position thiopropionyl modification.
- Biosynthesis : Generated via 5-LOX oxidation of AA, serving as a precursor for leukotriene A4 (LTA4) .
- Function : Primarily a signaling molecule in neutrophil chemotaxis and inflammation .
- Key Difference : The absence of the sulfur-containing group in 5-HETE likely reduces its stability and alters receptor specificity compared to the target compound .
Leukotriene B4 (LTB4)
- Structure : Contains a 5,12-dihydroxy configuration and conjugated triene structure (6Z,8E,10E).
- Biosynthesis : Derived from LTA4 hydrolysis via LTA4 hydrolase .
- Function : Potent chemoattractant for neutrophils and T-cells, with pro-inflammatory effects .
- Key Difference : The 6-thiopropionyl group in the target compound may confer resistance to enzymatic degradation (e.g., by ω-oxidases) compared to LTB4’s hydroxyl groups .
N-Acetyl Leukotriene E4 (NA-LTE4)
- Structure : Contains a 6-position cysteinylglycine residue modified by N-acetylation.
- Biosynthesis : Terminal metabolite of cysteinyl leukotriene pathway (LTC4 → LTD4 → LTE4 → NA-LTE4) .
- Function : Less active than LTE4 but serves as a biomarker for leukotriene production.
Functional and Metabolic Comparison
Stability and Pharmacokinetics
- The 2-keto-3-thiopropionyl group in the target compound may enhance metabolic stability compared to hydroxylated leukotrienes, which are rapidly inactivated by ω-oxidation .
- Sulfur-containing modifications (e.g., in NA-LTE4) are associated with prolonged half-lives in biological fluids, suggesting similar behavior for the target compound .
Research Implications and Unanswered Questions
While structural parallels to leukotrienes and HETEs are evident, the functional significance of the 6-thiopropionyl moiety remains speculative. Future studies should focus on:
Receptor profiling: Determine if the compound interacts with known leukotriene receptors (e.g., BLT1 for LTB4) or novel targets.
Metabolic fate : Characterize degradation pathways using isotopic labeling or mass spectrometry.
Inflammatory models : Test activity in assays of neutrophil migration, vascular permeability, or bronchoconstriction .
Preparation Methods
Substrate Selection and Precursor Derivation
The enzymatic synthesis of 5-hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid begins with arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid), a ubiquitous polyunsaturated fatty acid stored in membrane phospholipids. Phospholipase A2 (PLA2) liberates arachidonic acid, which is subsequently oxygenated by arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HpETE). This intermediate is reduced to 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) via glutathione peroxidase or peroxidases, a step critical for downstream modifications.
The thioesterification at position 6 involves a conjugase enzyme that links 2-keto-3-thiopropionyl to 5-HETE. This reaction parallels the acetylation of leukotriene E4 observed in rat tissues, where acetyl-CoA serves as the acyl donor. For thioester formation, a specialized acyltransferase likely utilizes a thiopropionyl-CoA derivative, though the exact enzyme remains uncharacterized.
Enzymatic Optimization and Yield
Key parameters influencing enzymatic yield include:
Cytosolic fractions from murine macrophages or neutrophils are preferred for 5-HETE production, yielding ~60–80% conversion efficiency. Thioesterification efficiency remains lower (~30–40%), necessitating further purification via reverse-phase HPLC.
Chemical Synthesis Approaches
Total Synthesis Strategy
The chemical synthesis of this compound involves multi-step organic reactions to establish stereochemistry and functional groups. A representative pathway includes:
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Epoxidation of Arachidonic Acid : Using m-chloroperbenzoic acid (mCPBA), arachidonic acid is epoxidized at the 5,6-position to form 5,6-epoxy-eicosatetraenoic acid.
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Hydrolysis to 5,6-Dihydroxy Derivative : Acidic hydrolysis yields 5(S),6(R)-dihydroxy-7,9,11,14-eicosatetraenoic acid, with stereochemistry confirmed by chiral chromatography.
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Selective Protection : The 5-hydroxyl group is protected with tert-butyldimethylsilyl (TBDMS) chloride, leaving the 6-hydroxyl free for thioesterification.
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Thioester Conjugation : Reaction with 2-keto-3-thiopropionyl chloride in the presence of dimethylaminopyridine (DMAP) introduces the thioester moiety.
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Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBDMS group, yielding the final product.
Stereochemical Control and Challenges
Achieving the correct 5(S),6(R) configuration is critical for biological activity. As demonstrated in the synthesis of analogous leukotrienes, Sharpless asymmetric epoxidation or enzymatic resolution ensures enantiomeric excess >95%. However, thioesterification introduces racemization risks, mitigated by low-temperature (–20°C) reactions and anhydrous conditions.
Hybrid Methods: Enzymatic-Chemical Synthesis
Semi-Synthesis from 5-HETE
A hybrid approach combines enzymatic 5-HETE production with chemical thioesterification:
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Step 1 : Murine macrophage lysates convert arachidonic acid to 5-HETE via 5-lipoxygenase and peroxidase.
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Step 2 : Isolated 5-HETE undergoes thioesterification using 2-keto-3-thiopropionyl imidazole, a reactive acylating agent, in dichloromethane.
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Step 3 : Silica gel chromatography purifies the product, achieving ~50% overall yield.
Advantages Over Fully Synthetic Routes
This method reduces the number of synthetic steps and avoids complex stereochemical control. However, scalability is limited by enzyme availability and cost.
Analytical Characterization
Structural Confirmation
Critical analytical data for the synthesized compound include:
| Technique | Key Findings |
|---|---|
| LC-MS/MS | m/z 437.2 [M–H]⁻, fragmentation ions at m/z 319 (loss of thiopropionyl) |
| ¹H NMR | δ 5.3–5.7 ppm (4H, conjugated dienes), δ 3.6 ppm (6-H, multiplet) |
| IR Spectroscopy | 1740 cm⁻¹ (ester C=O), 2560 cm⁻¹ (S-H stretch) |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid?
- Methodological Answer : Synthesis requires multi-step organic reactions, including thioesterification and hydroxylation. Purification can be achieved via reverse-phase HPLC or membrane separation technologies (e.g., tangential flow filtration) to isolate the compound from byproducts. Characterization of intermediates via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) is critical . Ensure inert conditions (e.g., argon atmosphere) to prevent oxidation of unsaturated bonds during synthesis .
Q. How can the stereochemical configuration of the compound be validated experimentally?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and NOE effects for stereochemical assignments. X-ray crystallography is definitive for resolving ambiguities in chiral centers. Computational methods (e.g., density functional theory, DFT) can predict spectral data for comparison .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Use deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (e.g., cell line specificity, incubation time) and compound purity (>95% by HPLC). Reproduce key experiments with standardized protocols. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize conflicting results within lipid signaling or eicosanoid pathways .
Q. What experimental designs are suitable for elucidating the compound’s mechanism in pro-resolving lipid mediator pathways?
- Methodological Answer : Employ knockout/inhibitor models (e.g., COX-2/LOX-deficient cells) to isolate its effects. Use lipidomics profiling (LC-MS) to track metabolite changes. Pair with transcriptomics (RNA-seq) to identify downstream targets. Dose-response studies (0.1–10 µM) and time-course experiments (0–24h) are essential to establish causality .
Q. How can computational modeling improve understanding of its receptor interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s SMILES string (from ) against GPCRs (e.g., BLT1, FPR2). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (, ). Molecular dynamics simulations (GROMACS) can assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies mitigate instability during in vitro assays (e.g., oxidation, hydrolysis)?
- Methodological Answer : Store stock solutions in anhydrous DMSO at -80°C under nitrogen. Include antioxidants (e.g., BHT, 0.01% w/v) in assay buffers. Monitor degradation via UPLC-PDA at 220 nm and 254 nm. Use freshly prepared solutions for time-sensitive experiments .
Data Contradiction Analysis
Q. How should discrepancies in reported IC values across inflammation models be addressed?
- Methodological Answer : Compare assay conditions (e.g., primary vs. immortalized cells, serum-free vs. serum-containing media). Validate target engagement using cellular thermal shift assays (CETSA). Perform cross-laboratory reproducibility studies with harmonized protocols. Statistical tools like Bland-Altman plots can quantify inter-study variability .
Theoretical Framework Integration
Q. How can this compound’s role be contextualized within eicosanoid theory?
- Methodological Answer : Map its structure to known eicosanoid biosynthesis pathways (e.g., lipoxygenase/cyclooxygenase products). Use pathway analysis tools (MetaCore, Ingenuity) to predict interactions with resolvins or protectins. Test hypotheses via siRNA knockdown of candidate enzymes (e.g., ALOX15) in primary macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
